

2-(Chloromethyl)-2-methyloxirane CAS number 598-09-4 properties

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Compound of Interest

Compound Name: 2-(Chloromethyl)-2-methyloxirane

Cat. No.: B1581098

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An In-depth Technical Guide to **2-(Chloromethyl)-2-methyloxirane** (CAS 598-09-4) for Advanced Synthesis

Authored by: Gemini, Senior Application Scientist Abstract

2-(Chloromethyl)-2-methyloxirane, also known as β -methylepichlorohydrin, is a versatile bifunctional electrophile of significant interest in synthetic organic chemistry. Its unique structure, featuring a strained three-membered oxirane ring and a reactive chloromethyl group, provides multiple pathways for nucleophilic attack. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, established synthetic routes, and complex reactivity profile. Furthermore, this document details its applications as a key building block in the synthesis of polymers and complex organic molecules, alongside critical safety and handling protocols.

Core Physicochemical and Spectroscopic Profile

2-(Chloromethyl)-2-methyloxirane is a colorless to pale yellow liquid with a pungent odor.^[1] Its utility as a synthetic intermediate is predicated on a clear understanding of its fundamental properties and structural characteristics.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for **2-(Chloromethyl)-2-methyloxirane** is presented below.

Property	Value	Source(s)
CAS Number	598-09-4	[2] , [3]
IUPAC Name	2-(chloromethyl)-2-methyloxirane	[2]
Synonyms	β -Methylepichlorohydrin, 1-Chloro-2,3-epoxy-2-methylpropane	[1] , [3]
Molecular Formula	C ₄ H ₇ ClO	[2] , [4]
Molecular Weight	106.55 g/mol	[5] , [2]
Appearance	Colorless to pale yellow liquid	[1] , [6]
InChI Key	VVHFXJOCUKBZFS-UHFFFAOYSA-N	[2] , [6]
Canonical SMILES	CC1(CO1)CCI	[1]
Solubility	Soluble in water and organic solvents	[1] , [6]

Structural Elucidation via Spectroscopy

Unambiguous identification of **2-(Chloromethyl)-2-methyloxirane** is achieved through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[\[5\]](#)

Caption: Chemical structure of **2-(Chloromethyl)-2-methyloxirane**.

Technique	Observation	Structural Inference
Infrared (IR) Spectroscopy	Characteristic C-O-C stretching vibrations for the oxirane ring. A distinct C-Cl stretching band.	Confirms the presence of the epoxide functional group and the chloromethyl substituent. [5]
NMR Spectroscopy (¹ H & ¹³ C)	¹ H NMR shows resonances for methyl (CH ₃) protons and two sets of methylene (CH ₂) protons (oxirane and chloromethyl). ¹³ C NMR displays signals for the quaternary carbon, methyl carbon, and two methylene carbons.	Defines the complete carbon skeleton and proton environment, confirming the connectivity of the methyl, chloromethyl, and oxirane groups.[5]
Mass Spectrometry (MS)	A molecular ion peak (M ⁺) confirms the molecular weight (106.55 g/mol). Characteristic fragmentation patterns, such as the loss of Cl, CH ₃ , or CH ₂ Cl, are observed.	Provides definitive confirmation of the compound's molecular weight and structural integrity. [5],[2]

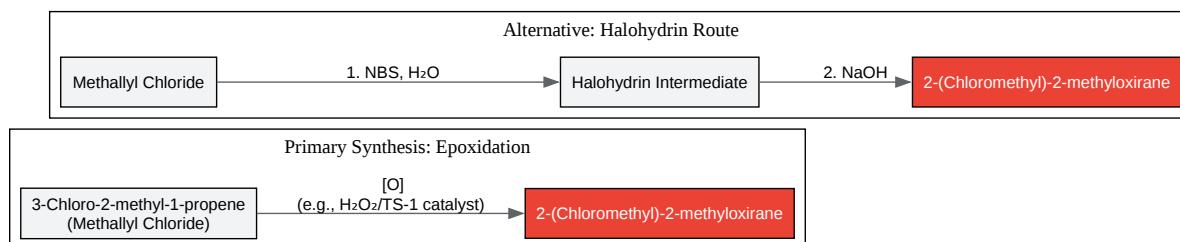
Synthesis and Manufacturing Pathways

The predominant and most well-documented method for synthesizing **2-(Chloromethyl)-2-methyloxirane** is through the direct epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (methallyl chloride).[5]

Primary Synthetic Route: Epoxidation of Methallyl Chloride

This transformation involves the direct oxidation of the carbon-carbon double bond in methallyl chloride to form the three-membered oxirane ring.[5] Modern industrial and laboratory approaches focus on efficiency and environmental considerations, often employing catalytic systems.

- Catalytic Oxidation: A greener approach involves using hydrogen peroxide (H_2O_2), a clean oxidant that yields water as its only byproduct, in conjunction with a catalyst.[7],[8] Titanium silicalite-1 (TS-1) has been extensively studied and proven effective for this epoxidation, demonstrating high selectivity for the desired product.[9],[10],[11] The optimization of reaction parameters like temperature, solvent, and catalyst concentration is crucial for maximizing yield and selectivity.[10]
- Halohydrin Formation: A traditional two-step laboratory method involves the formation of a halohydrin intermediate. Methallyl chloride is reacted with N-bromosuccinimide in water, followed by treatment with a base like sodium hydroxide (NaOH) to facilitate intramolecular cyclization to the epoxide.[5],[12]



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Caption: Major synthetic pathways to **2-(Chloromethyl)-2-methyloxirane**.

Experimental Protocol: Synthesis via Halohydrin Intermediate

This protocol is adapted from established laboratory procedures and provides a reliable method for small-scale synthesis.[12]

Objective: To synthesize **2-(Chloromethyl)-2-methyloxirane** from methallyl chloride.

Materials:

- Methallyl chloride (3-chloro-2-methyl-1-propene)
- N-bromosuccinimide (NBS)
- Sodium hydroxide (NaOH), 50% aqueous solution
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water
- 1-liter reactor with vigorous stirring capability, cooling bath

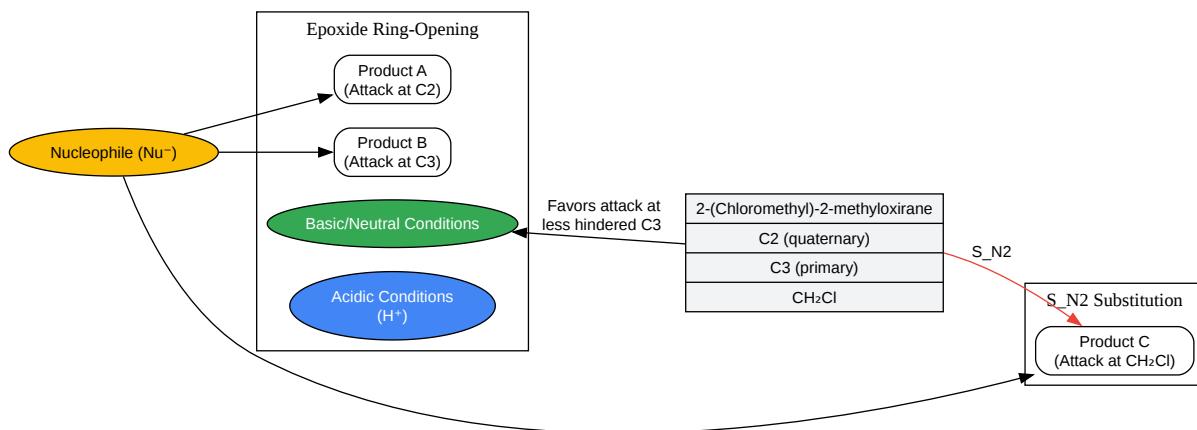
Procedure:

- Halohydrin Formation:
 - Charge the 1-liter reactor with 375 mL of water and 73.5 mL (0.75 mol) of methallyl chloride.
 - With vigorous stirring at room temperature, add 133.5 g (1.0 eq) of N-bromosuccinimide in portions. The addition rate should be controlled to manage any exotherm.
 - Causality Insight: NBS in water generates hypobromous acid (HOBr) in situ, which adds across the double bond to form the bromohydrin intermediate.
 - Continue stirring the mixture overnight to ensure complete reaction.
- Epoxidation (Ring Closure):
 - Cool the reaction mixture to 10°C using an ice bath.
 - Slowly add a 50% aqueous solution of sodium hydroxide (equivalent to 0.75 mol NaOH). The rate of addition must be carefully controlled to maintain the internal temperature between 20-25°C.

- Causality Insight: The base deprotonates the hydroxyl group of the halohydrin. The resulting alkoxide performs an intramolecular S_N2 attack, displacing the adjacent halide to form the strained epoxide ring. Temperature control is critical to prevent side reactions.
- After the addition is complete, cease stirring and allow the mixture to stand for 2 hours. Two distinct phases should form.
- Work-up and Isolation:
 - Separate the lower organic phase using a separatory funnel.
 - Dry the collected organic phase over anhydrous sodium sulfate (~10 g).
 - Extract the remaining aqueous phase with dichloromethane (DCM). Combine these extracts, dry them over sodium sulfate, and concentrate them using a rotary evaporator.
 - Combine all crude organic portions.
- Purification:
 - Purify the combined crude product by vacuum distillation (e.g., 60°C at 65 mbar) to yield the final product as a colorless liquid.[12]

Chemical Reactivity and Mechanistic Insights

The synthetic value of **2-(Chloromethyl)-2-methyloxirane** stems from its dual electrophilic nature. The high ring strain of the epoxide (~25 kcal/mol) makes its carbons susceptible to nucleophilic attack, while the primary chloride offers a classic site for S_N2 substitution.[5] This duality leads to competing reaction pathways, the outcomes of which are dictated by reaction conditions and the nature of the nucleophile.



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Caption: Competing nucleophilic reaction pathways for **2-(Chloromethyl)-2-methyloxirane**.

Regioselectivity of Epoxide Ring-Opening

The asymmetrical substitution of the oxirane ring results in distinct regiochemical outcomes depending on the catalytic conditions.^[5]

- Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. The reaction proceeds via a mechanism with significant $\text{S}_{\text{N}1}$ character. The positive charge is better stabilized at the more substituted quaternary carbon (C2), making it the preferential site for nucleophilic attack.
- Base-Catalyzed or Neutral Opening: Under basic or neutral conditions, the reaction follows a more classic $\text{S}_{\text{N}2}$ pathway. The nucleophile attacks one of the electrophilic ring carbons directly. Steric hindrance becomes the dominant factor, directing the nucleophile to attack the less hindered primary carbon (C3).

Competition with S_N2 Substitution

A significant competing pathway is the direct nucleophilic substitution at the chloromethyl carbon. The choice between ring-opening and substitution is influenced by the nucleophile's properties (Hard-Soft Acid-Base theory) and steric factors.[\[5\]](#)

- "Soft" nucleophiles (e.g., thiolates, iodide) may preferentially attack the "softer" chloromethyl carbon.
- "Hard" nucleophiles (e.g., alkoxides, amines) often favor attacking the "harder" epoxide ring carbons.
- The steric bulk of the nucleophile can also influence the site of attack, with larger nucleophiles potentially favoring the less hindered chloromethyl group.

Applications in Research and Development

The bifunctionality of **2-(Chloromethyl)-2-methyloxirane** makes it a valuable intermediate in the synthesis of a wide range of products, from agrochemicals to advanced polymers.

- Agrochemicals: It is a key intermediate in the preparation of the fungicide prothioconazole.
- Polymer Chemistry: This compound is used in the production of specialty polymers and epoxy resins.[\[1\]](#) It can act as a monomer or a cross-linking agent.[\[1\]](#) For instance, it is used to synthesize tris(β-methylglycerol) isocyanurate, a compound employed in the production of flame retardants. It also serves as a monomer in copolymerizations with other oxiranes to create materials with tailored properties for biomedical applications like drug delivery systems and tissue engineering scaffolds.
- Fine Chemicals: It readily reacts with nucleophiles like naphthol to form naphthalenyl oxiranes, which are precursors to molecules with potential applications in the pharmaceutical sector.[\[5\]](#)

Safety, Handling, and Toxicology

2-(Chloromethyl)-2-methyloxirane is a hazardous chemical and must be handled with stringent safety precautions. It is classified as a flammable, corrosive, and toxic substance.[\[2\]](#), [\[13\]](#)

GHS Hazard Classification

Pictogram(s)	GHS Hazard Code(s)	Hazard Statement(s)
 , corrosive	H226, H314, H318	Flammable liquid and vapor. Causes severe skin burns and eye damage. Causes serious eye damage. [2]

Data aggregated from ECHA C&L Inventory notifications.[\[2\]](#)

Safe Handling and Storage

- Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#) Use explosion-proof electrical and ventilation equipment.[\[13\]](#) Eyewash stations and safety showers must be readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[14\]](#)
 - Skin Protection: Wear impervious protective clothing and gloves (consult manufacturer data for appropriate glove material).[\[14\]](#)
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[\[13\]](#),[\[1\]](#) Store in a designated corrosives area.[\[1\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents and amines.[\[13\]](#),[\[15\]](#)

First-Aid Measures

- Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[\[13\]](#)
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required.[\[13\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[13]
- Ingestion: Rinse mouth. DO NOT induce vomiting. Call a poison center or doctor immediately.[13]

Conclusion and Future Outlook

2-(Chloromethyl)-2-methyloxirane is a pivotal building block in modern organic synthesis. Its predictable yet tunable reactivity, governed by the interplay between its epoxide and chloromethyl functionalities, allows for the construction of complex molecular architectures. While its synthesis is well-established, future research will likely focus on developing highly stereoselective synthetic methods to produce enantiopure (R)- or (S)-**2-(chloromethyl)-2-methyloxirane**.[5] Such chiral building blocks are of paramount importance in the pharmaceutical industry. Furthermore, its continued exploration as a monomer will undoubtedly lead to the development of novel polymers with highly specific properties for advanced materials and biomedical applications.

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